Cas no 462-60-2 (Hydantoic Acid)

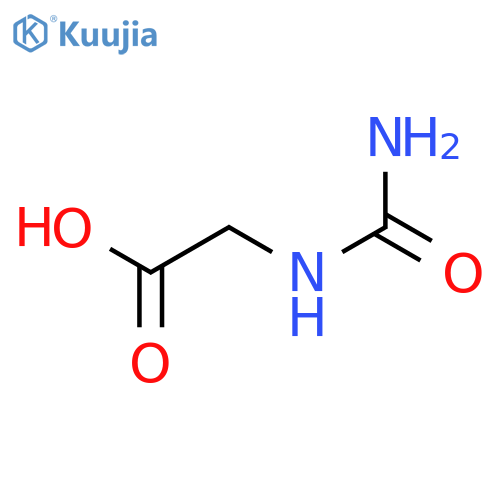

Hydantoic Acid structure

商品名:Hydantoic Acid

Hydantoic Acid 化学的及び物理的性質

名前と識別子

-

- Hydantoic Acid

- [(Aminocarbonyl)amino]acetic acid

- 2-(carbamoylamino)acetic acid

- Glycine,N-(aminocarbonyl)-

- N-Carbamoylglycine

- N-Carboxymethylurea

- Urea, (carboxymethyl)-

- CS-0204817

- H0655

- 2-Ureidoacetic acid

- Acetic acid, ureido-

- CHEBI:133351

- NSC-49417

- NSC49417

- Z57009586

- BRN 1812022

- SCHEMBL289921

- N-Carbamylglycine

- 4-04-00-02411 (Beilstein Handbook Reference)

- Q4F314U63K

- AT23074

- HydantoinsA currencyure

- AKOS000264528

- InChI=1/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8

- AS-56566

- CB 1636

- N-(CARBOXYMETHYL)UREA

- Acetic acid, [(aminocarbonyl)amino]-

- 462-60-2

- SY051314

- Glycoluric acid

- UNII-Q4F314U63K

- Oprea1_578490

- MFCD00047876

- CCRIS 6533

- ureidoacetic acid

- EN300-10397

- Carbomoylglycine

- EINECS 207-328-5

- AB00981907-01

- Q27286991

- FT-0632170

- DTXSID7060045

- Glycine, N-(aminocarbonyl)-

- NS00031593

- Acetic acid, ((aminocarbonyl)amino)-

- Carbamoylglycine

- NSC 49417

- Glycine, N-carbamoyl-

- N-carbamyl glycine

- DB-026618

- STL553754

- DB-051365

-

- MDL: MFCD00047876

- インチ: InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)

- InChIKey: KZVRXPPUJQRGFN-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CNC(N)=O

計算された属性

- せいみつぶんしりょう: 118.03800

- どういたいしつりょう: 118.038

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 92.4A^2

- 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.5267 (rough estimate)

- ゆうかいてん: No data available

- ふってん: 220.6°C (rough estimate)

- フラッシュポイント: 151.5±25.7 °C

- 屈折率: 1.4715 (estimate)

- PSA: 92.42000

- LogP: -0.16950

- ようかいせい: アルカリ液に溶け、冷水に溶けない

- じょうきあつ: 0.0±1.5 mmHg at 25°C

Hydantoic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:MB7660000

-

危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- リスク用語:R36/37/38

Hydantoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0655-25g |

Hydantoic Acid |

462-60-2 | 98.0%(T) | 25g |

¥1610.0 | 2022-06-10 | |

| abcr | AB136781-25 g |

Hydantoic acid, 98%; . |

462-60-2 | 98% | 25g |

€139.10 | 2022-06-12 | |

| Enamine | EN300-10397-0.1g |

2-(carbamoylamino)acetic acid |

462-60-2 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275487-10g |

Hydantoic acid |

462-60-2 | 98% | 10g |

¥234.00 | 2024-05-12 | |

| TRC | H505470-2.5g |

Hydantoic Acid |

462-60-2 | 2.5g |

$ 80.00 | 2022-06-02 | ||

| Enamine | EN300-10397-2.5g |

2-(carbamoylamino)acetic acid |

462-60-2 | 95% | 2.5g |

$44.0 | 2023-10-28 | |

| Fluorochem | 066647-25g |

Aminocarbonyl)amino]acetic acid |

462-60-2 | 97% | 25g |

£80.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275487-25g |

Hydantoic acid |

462-60-2 | 98% | 25g |

¥406.00 | 2024-05-12 | |

| Aaron | AR00D970-1g |

Hydantoic Acid |

462-60-2 | 98% | 1g |

$4.00 | 2025-01-24 | |

| eNovation Chemicals LLC | D963994-100g |

HYDANTOIC ACID |

462-60-2 | 98.0% | 100g |

$220 | 2025-02-22 |

Hydantoic Acid 関連文献

-

1. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 2. Acidolytic degradation of urea derivativesKen Inouye,Kunio Watanabe J. Chem. Soc. Perkin Trans. 1 1977 1911

-

2. A normal gem-dimethyl effect in the base-catalyzed cyclization of ω-(?p-nitrophenyl)hydantoic acids: evidence for hindered proton transfer in the permethylated estersIva B. Blagoeva,Anthony J. Kirby,Ivaylo I. Kochiyashki,Asen H. Koedjikov,Ivan G. Pojarlieff,Maria M. Toteva J. Chem. Soc. Perkin Trans. 2 2000 1953

-

3. A pH-dependent cyanate reactivity model: application to preparative N-carbamoylation of amino acidsJacques Taillades,Laurent Boiteau,Isabelle Beuzelin,Olivier Lagrille,Jean-Philippe Biron,Willy Vayaboury,Odile Vandenabeele-Trambouze,Olivia Giani,Auguste Commeyras N-carbamoylation of amino acids. Jacques Taillades Laurent Boiteau Isabelle Beuzelin Olivier Lagrille Jean-Philippe Biron Willy Vayaboury Odile Vandenabeele-Trambouze Olivia Giani Auguste Commeyras J. Chem. Soc. Perkin Trans. 2 2001 1247

-

4. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acidsAsen H. Koedjikov,Iva B. Blagoeva,Ivan G. Pojarlieff,Anthony J. Kirby J. Chem. Soc. Perkin Trans. 2 1996 2479

-

5. Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acidsMichel Bergon,Jean-Pierre Calmon J. Chem. Soc. Perkin Trans. 2 1978 493

462-60-2 (Hydantoic Acid) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:462-60-2)Hydantoic Acid

清らかである:99%

はかる:25g

価格 ($):221.0